1233B 1233B 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid is a long-chain fatty acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0515678
InChI: InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24)/b13-9+,14-10+
SMILES: CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C
Molecular Formula: C18H30O6
Molecular Weight: 342.4 g/mol

1233B

CAS No.:

Cat. No.: VC0515678

Molecular Formula: C18H30O6

Molecular Weight: 342.4 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1233B -

Specification

Molecular Formula C18H30O6
Molecular Weight 342.4 g/mol
IUPAC Name (2E,4E)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid
Standard InChI InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24)/b13-9+,14-10+
Standard InChI Key QFZISQBFEIXWDM-UTLPMFLDSA-N
Isomeric SMILES CC(CCCCC(C(CO)C(=O)O)O)C/C(=C/C(=C/C(=O)O)/C)/C
SMILES CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C
Canonical SMILES CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C
Appearance Solid powder

Introduction

Chemical Characterization and Structural Identity

Molecular Structure and Physicochemical Properties

1233B, systematically named 12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid, features a complex structure with multiple hydroxyl and methyl groups (Figure 1) . The compound’s canonical SMILES notation, OC(/C=C(C)/C=C(C)/CC(C)CCCCC(O)C(CO)C(O)=O)=O\text{OC(/C=C(C)/C=C(C)/CC(C)CCCCC(O)C(CO)C(O)=O)=O}, reveals conjugated double bonds and carboxylic acid termini, contributing to its polarity and solubility profile .

Table 1: Physicochemical Properties of 1233B

PropertyValueSource
Molecular FormulaC18H30O6\text{C}_{18}\text{H}_{30}\text{O}_{6}
Molecular Weight342.43 g/mol
Solubility in DMSOSoluble
Solubility in MethanolSoluble
Solubility in Ethanol1 mg/mL
Storage Conditions-20°C

The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol facilitates its extraction and purification from fungal cultures . Stability studies recommend storage at -20°C to prevent degradation over extended periods .

Spectroscopic and Chromatographic Identification

Gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared (FTIR) analyses have been pivotal in confirming 1233B’s structure. Characteristic IR absorptions at 3200–3500 cm1^{-1} (hydroxyl groups) and 1700 cm1^{-1} (carboxylic acid C=O stretching) align with its functional groups . High-resolution LC/TOF-MS studies further validate its exact mass (m/zm/z 342.2145 for [M+H]+\text{[M+H]}^+) .

Biosynthesis and Fungal Production

Fungal Sources and Induction Mechanisms

1233B is produced by Fusarium spp., including Fusarium sp. RK97-94, under specific culture conditions . Notably, hygromycin B, a protein synthesis inhibitor, upregulates 1233B production by 3–5 fold compared to baseline levels . This induction suggests a stress-response mechanism in fungi, where secondary metabolite synthesis is activated under translational inhibition.

Table 2: Culture Conditions for 1233B Production

ParameterOptimal ConditionYield EnhancementSource
Inducing AgentHygromycin B (50 µg/mL)300–500%
Incubation Time14 daysSteady-state
Temperature25°CMaximal biomass
pH5.0–6.0Moderate yield

Genetic and Enzymatic Pathways

Genomic analyses of Fusarium spp. have identified a biosynthetic gene cluster (BGC) spanning 15 kb, which includes polyketide synthase (PKS) and cytochrome P450 genes . These enzymes catalyze the iterative condensation of malonyl-CoA units and subsequent oxidations to form 1233B’s backbone . A self-resistance gene within the BGC protects the host fungus from 1233B’s cytotoxic effects, a common strategy in secondary metabolite producers .

Applications and Research Implications

Chemical Ecology and Fungal Interactions

1233B’s production under hygromycin B stress suggests a role in fungal defense against competing microbes . Field studies hypothesize its secretion alters rhizospheric microbial communities, favoring Fusarium dominance .

Biotechnological and Pharmaceutical Prospects

Despite limited intrinsic bioactivity, 1233B serves as a scaffold for semisynthetic derivatives. Esterification of its hydroxyl groups enhances antibacterial potency 8–10 fold, demonstrating structure-activity relationship (SAR) flexibility .

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